molecular formula C14H14N6S B1231751 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile

Cat. No. B1231751
M. Wt: 298.37 g/mol
InChI Key: FEHWORQCIIAXDF-UHFFFAOYSA-N
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Description

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Reduction : A study by Sadhu, Reddy, & Dubey (2016) described the chemoselective reduction of a related compound, showing the unexpected selective reduction of the double bond in certain conditions.

  • Creation of Derivatives : Research by Hamdy, Abdel‐Aziz, Farag, & Fakhr (2007) focused on creating various derivatives based on a similar benzimidazole moiety, highlighting the versatility of such compounds in synthesizing diverse chemical structures.

Antimicrobial and Biological Activities

  • Antimicrobial Effects : A study by Bassyouni et al. (2012) investigated novel compounds containing benzimidazole derivatives and found them effective against various bacterial strains, indicating potential antimicrobial applications.

  • Antibacterial Activity : Tien et al. (2016) researched derivatives of 2-methylbenzimidazole, demonstrating their antibacterial activity against various microorganisms, suggesting potential use in treating bacterial infections.

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : A study by Yadav, Behera, Kumar, & Sinha (2013) found that certain benzimidazole derivatives can act as corrosion inhibitors for mild steel, indicating their utility in industrial applications.

Antiviral Activity

  • Anti-Helicobacter pylori Agents : Research by Kühler et al. (2002) demonstrated the antibacterial potency of certain benzimidazole derivatives against Helicobacter pylori, suggesting their potential as therapeutic agents.

  • Anti-tubercular and Antimicrobial Activities : Maste, Jeyarani, Kalekar, & Bhat (2011) synthesized benzimidazole acetic acid derivatives and found them effective against tuberculosis and other microbial infections.

Fluorescent Properties

  • Fluorescent Whitening Agents : A study by Rangnekar & Rajadhyaksha (1986) on oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives explored their potential as fluorescent whitening agents, indicating applications in textile industries.

properties

Molecular Formula

C14H14N6S

Molecular Weight

298.37 g/mol

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C14H14N6S/c1-20-13(18-19-14(20)21-9-8-15)7-6-12-16-10-4-2-3-5-11(10)17-12/h2-5H,6-7,9H2,1H3,(H,16,17)

InChI Key

FEHWORQCIIAXDF-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC#N)CCC2=NC3=CC=CC=C3N2

Canonical SMILES

CN1C(=NN=C1SCC#N)CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile
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2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile
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2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile
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2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile
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2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile
Reactant of Route 6
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile

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